molecular formula C18H13FN2OS B2472415 (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 338414-54-3

(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No.: B2472415
CAS No.: 338414-54-3
M. Wt: 324.37
InChI Key: YQMIJBXZBLHKCA-ZHACJKMWSA-N
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Description

(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones It is characterized by the presence of a fluorophenyl group, a thiazole ring, and an enone moiety

Properties

IUPAC Name

(E)-3-(4-fluoroanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c19-14-6-8-15(9-7-14)20-11-10-16(22)17-12-21-18(23-17)13-4-2-1-3-5-13/h1-12,20H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMIJBXZBLHKCA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C=CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)/C=C/NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Enone Formation: The final step involves the formation of the enone moiety through an aldol condensation reaction between the thiazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane, depending on the reagents and conditions used.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In the field of medicine, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in oncology and neurology.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s enone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the fluorophenyl and thiazole groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(4-chlorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
  • (2E)-3-[(4-bromophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
  • (2E)-3-[(4-methylphenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Uniqueness

The presence of the fluorophenyl group in (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Biological Activity

The compound (2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C16H14FN2S\text{C}_{16}\text{H}_{14}\text{F}\text{N}_2\text{S}

This compound features a thiazole ring, which is significant for its biological activity due to the presence of sulfur and nitrogen atoms that can participate in various biochemical interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines.

Case Study Findings:

  • Caco-2 Cells : The compound exhibited significant cytotoxicity against Caco-2 colorectal adenocarcinoma cells, reducing cell viability by approximately 39.8% compared to untreated controls (p < 0.001) .
  • A549 Cells : In contrast, the same compound showed limited activity against A549 human pulmonary adenocarcinoma cells, indicating a selective response based on the cancer type .

These findings suggest that the thiazole moiety may interact with specific cellular targets in cancer cells, leading to apoptosis or cell cycle arrest.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds structurally related to this compound exhibit activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Gram-positive Bacteria : The compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .
  • Fungal Activity : Certain thiazole derivatives demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components. Modifications on the thiazole ring or the phenyl substituents can enhance or diminish their efficacy.

Modification Effect on Activity
Addition of FluorineIncreased potency against cancer cells
Substitution on ThiazoleEnhanced antimicrobial properties
Alteration of Aromatic RingsVariable effects on cytotoxicity and selectivity

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